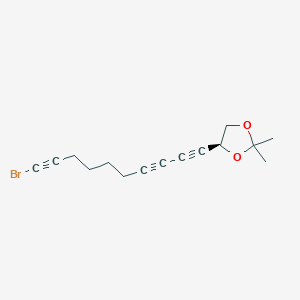
Ethanethiol, 2-(dimethylphosphino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(dimethylphosphino)-: is an organosulfur compound with the molecular formula C₄H₁₁PS. It is a colorless liquid with a distinct odor, often described as similar to that of rotten cabbage. This compound is notable for its thiol group (-SH) and phosphino group (-P(CH₃)₂), which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene with Hydrogen Sulfide: Ethanethiol can be synthesized by reacting ethylene with hydrogen sulfide in the presence of various catalysts.
Reaction of Ethanol with Hydrogen Sulfide: Another method involves the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina.
Industrial Production Methods: The industrial production of ethanethiol typically involves the reaction of ethylene with hydrogen sulfide, utilizing catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric oxide.
Transition Metal Cations: Mercury (II), copper (I), nickel (II).
Major Products:
Diethyl Disulfide: Formed from the oxidation of ethanethiol.
Thiolato Complexes: Formed by the reaction of ethanethiol with transition metal cations.
Scientific Research Applications
Chemistry:
Ligand in Coordination Chemistry:
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical research to study the interactions of thiol-containing molecules with proteins and enzymes.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Ethanethiol, 2-(dimethylphosphino)- exerts its effects primarily through its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The phosphino group can also coordinate with metal centers, influencing the reactivity and stability of the resulting complexes .
Comparison with Similar Compounds
Methanethiol: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol: Similar but with a butyl group.
Ethanol: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: Ethanethiol, 2-(dimethylphosphino)- is unique due to the presence of both a thiol and a phosphino group, which provides a combination of reactivity and coordination properties not found in simpler thiols or phosphines .
Properties
CAS No. |
144040-42-6 |
|---|---|
Molecular Formula |
C4H11PS |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-dimethylphosphanylethanethiol |
InChI |
InChI=1S/C4H11PS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 |
InChI Key |
FVZSUQSDILOCEY-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


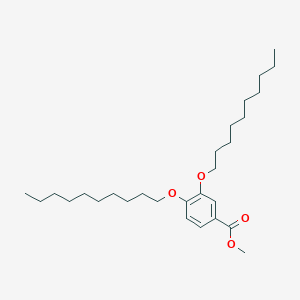
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
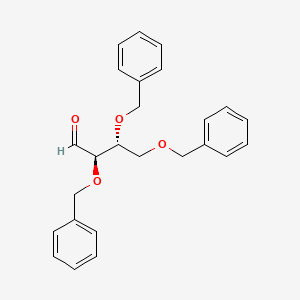
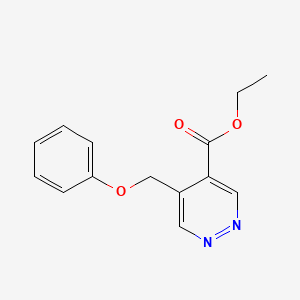
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
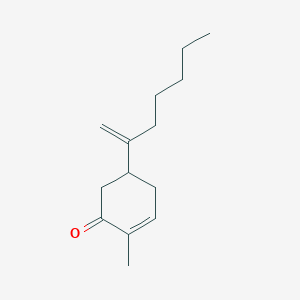
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
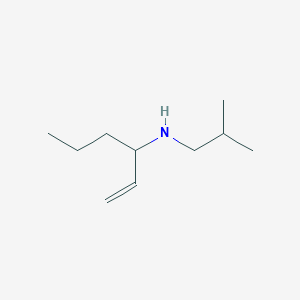
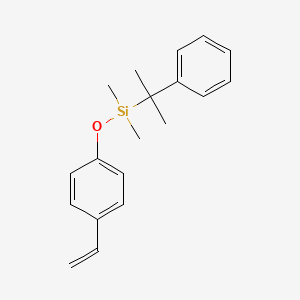
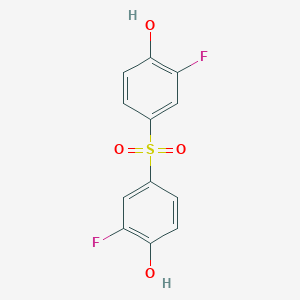

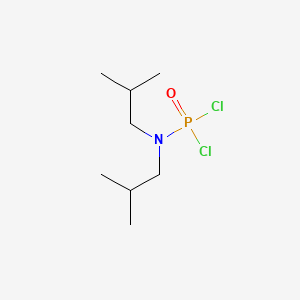
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
